N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable base and catalyst, such as nickel, to form the desired imidazole ring . The reaction conditions are often mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Acyl or sulfonyl chlorides in the presence of triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various acyl or sulfonyl groups .
Scientific Research Applications
N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochloride:
4-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Another compound with a similar imidazole structure but different functional groups.
Uniqueness
N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine is unique due to its combination of imidazole and pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10N6 |
---|---|
Molecular Weight |
202.22 g/mol |
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine |
InChI |
InChI=1S/C9H10N6/c1-2-11-9(10-1)15-6-3-7-8(12-4-6)14-5-13-7/h3-5H,1-2H2,(H2,10,11,15)(H,12,13,14) |
InChI Key |
OTUFXGVQGPQPFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CC3=C(N=C2)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.